molecular formula C10H9F3O4S B13253510 1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one

1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one

Cat. No.: B13253510
M. Wt: 282.24 g/mol
InChI Key: IFWCVKUOYWGFOO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one is a fluorinated ketone featuring a trifluoromethyl group and a 4-methylbenzenesulfonyloxy substituent. This analysis focuses on compounds sharing the 1,1,1-trifluoropropan-2-one backbone, emphasizing substituent-driven differences in physicochemical behavior, synthesis, and applications.

Properties

IUPAC Name

(3,3,3-trifluoro-2-oxopropyl) 4-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4S/c1-7-2-4-8(5-3-7)18(15,16)17-6-9(14)10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWCVKUOYWGFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one typically involves the reaction of 1,1,1-trifluoroacetone with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and sulfonyl groups into molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one involves its ability to act as an electrophile in chemical reactions. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. The sulfonyl ester group can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The trifluoropropan-2-one core is modified with aryl, heteroaryl, alkylsulfanyl, and other functional groups in the following analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Type Notable Properties References
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one 22102-10-9 C₁₀H₉F₃O₂ 218.17 4-Methoxyphenyl Boiling point: 61°C; Density: 1.237 g/cm³
1,1,1-Trifluoro-3-(2-thienyl)propan-2-one 14529-33-0 C₇H₅F₃OS 194.17 Thienyl (heteroaryl) Potential electronic applications due to thiophene moiety
1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one 1342197-54-9 C₇H₇F₃N₂O 196.14 Pyrazole (N-heterocycle) High-purity grades available; life science applications
1,1,1-Trifluoro-3-(6-methylpyridin-2-yl)propan-2-one 71046-13-4 C₉H₈F₃NO 203.17 Pyridinyl (N-heterocycle) Lower molecular weight; potential as a ligand or intermediate
3-Butylsulfanyl-1,1,1-trifluoro-propan-2-one (BTFK) N/A C₇H₁₁F₃OS 206.22 Butylsulfanyl (alkylthio) Synthesized via nucleophilic substitution (e.g., HS-TFK reaction)

Key Observations :

  • Boiling Points: The 4-methoxyphenyl analog (61°C) has a lower boiling point than bulkier derivatives, likely due to reduced intermolecular interactions compared to non-polar substituents .
  • Molecular Weight : Pyridine and thienyl analogs exhibit lower molecular weights (189–203 g/mol) compared to aryl-substituted derivatives (218 g/mol), reflecting substituent simplicity .
  • Heterocyclic Influence : Thienyl and pyridinyl groups enhance electronic properties, making them candidates for materials science or catalysis .

Biological Activity

1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one (CAS No. 1803598-36-8) is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₀H₉F₃O₄S
  • Molecular Weight : 282.23 g/mol
  • Structural Characteristics : The compound features a trifluoromethyl group and a sulfonate ester moiety, which are significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of 1,1,1-trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonate group can facilitate interactions with proteins and enzymes.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to act as inhibitors of various enzymes involved in metabolic pathways.
  • Antiproliferative Effects : Research indicates that derivatives of similar compounds exhibit antiproliferative activity against cancer cell lines.

Antiproliferative Activity

A study evaluated the antiproliferative effects of several fluorinated compounds, including derivatives similar to 1,1,1-trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one. The results demonstrated that certain structural modifications could enhance activity against various cancer cell lines.

CompoundCell LineIC50 (µM)Notes
Compound AHL60 (Leukemia)76Most potent among tested
Compound BMCF7 (Breast)150Moderate activity
Compound CA549 (Lung)200Lower activity

Enzyme Interaction Studies

Research has shown that compounds with trifluoromethyl and sulfonate functionalities can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which is crucial for lipid signaling pathways. This inhibition can lead to increased levels of endocannabinoids, suggesting potential therapeutic applications in pain management and inflammation.

Pharmacological Applications

The unique structure of 1,1,1-trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one positions it as a candidate for various pharmacological applications:

  • Cancer Therapy : Due to its antiproliferative properties.
  • Pain Management : As an FAAH inhibitor.

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